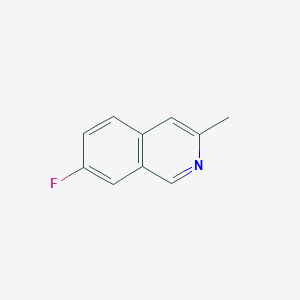

7-Fluoro-3-methylisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-3-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDCFJTZKGPPDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)F)C=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 7-Fluoro-3-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. The isoquinoline core, a privileged structure in numerous bioactive compounds, serves as a versatile template for molecular design. The introduction of a fluorine atom, a bioisostere for hydrogen with profound electronic influence, and a methyl group, which can modulate steric interactions and metabolic stability, transforms the parent isoquinoline into a molecule with unique potential. This guide provides a comprehensive examination of the physicochemical properties of 7-Fluoro-3-methylisoquinoline, offering not just data, but a deeper understanding of the interplay between its structure and function. Our objective is to equip researchers with the foundational knowledge to effectively harness the potential of this compound in their scientific endeavors.

Molecular Identity and Structural Attributes

A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation.

-

IUPAC Name: 7-Fluoro-3-methylisoquinoline

-

CAS Number: 2073126-59-5[1]

-

Molecular Formula: C₁₀H₈FN

The structural architecture of 7-Fluoro-3-methylisoquinoline, a fusion of a pyridine and a benzene ring, is fundamental to its chemical behavior. The nitrogen atom in the isoquinoline ring system imparts basicity, while the electronegative fluorine atom at the 7-position and the electron-donating methyl group at the 3-position introduce electronic asymmetry, influencing properties from solubility to intermolecular interactions.

Core Physicochemical Parameters: A Tabulated Summary

The following table summarizes the key physicochemical properties of 7-Fluoro-3-methylisoquinoline. It is important to note that while some properties are based on experimental data from closely related analogs, others are predicted. This underscores the necessity for empirical validation in a laboratory setting.

| Physicochemical Property | Value/Range | Basis of Determination |

| Melting Point | 63-68 °C (Estimated) | Based on the melting point of 3-methylisoquinoline (63-65 °C)[4][5]. The addition of a fluorine atom is expected to have a minor impact on the melting point. |

| Boiling Point | 250-260 °C (Estimated) | Based on the boiling point of 3-methylisoquinoline (251 °C)[4][5] and the predicted boiling point of 7-fluoroisoquinoline (255.3 ± 13.0 °C)[6]. |

| Aqueous Solubility | Low (Predicted) | The predominantly aromatic structure suggests low solubility in water. Expected to be soluble in common organic solvents like methanol, ethanol, and DMSO. |

| pKa (of conjugate acid) | 4.8 - 5.2 (Estimated) | Based on the pKa of isoquinoline (5.14)[7]. The electron-withdrawing fluorine atom is expected to slightly decrease basicity, while the electron-donating methyl group may slightly increase it. |

| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.0 (Predicted) | Based on computational models for similar fluorinated aromatic heterocycles. |

In-Depth Analysis of Physicochemical Behavior

Solid-State Properties: Melting Point and Crystallinity

The estimated melting point in the range of 63-68 °C suggests that 7-Fluoro-3-methylisoquinoline is a solid at ambient temperature. This property is governed by the efficiency of crystal lattice packing and the strength of intermolecular forces. The planar isoquinoline ring system facilitates π-stacking interactions, while the polar C-F bond introduces dipole-dipole interactions, contributing to the solid-state stability.

Liquid-State Properties: Boiling Point and Volatility

The high estimated boiling point indicates low volatility, a crucial consideration for purification by distillation and for handling and storage protocols. This is characteristic of aromatic compounds of this molecular weight, arising from significant van der Waals forces and dipole-dipole interactions.

Solution Behavior: Solubility and Basicity (pKa)

The solubility of a compound is a critical determinant of its utility in both synthetic and biological contexts. As a largely non-polar aromatic molecule, 7-Fluoro-3-methylisoquinoline is predicted to have poor aqueous solubility but good solubility in organic solvents. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, which may confer some minimal aqueous solubility.

The basicity, quantified by the pKa of its conjugate acid, is a key parameter in drug development, influencing absorption and formulation. The pKa of the parent isoquinoline is 5.14[7]. The fluorine atom at the 7-position, being electron-withdrawing, will likely decrease the electron density on the nitrogen, thereby slightly reducing the basicity. Conversely, the electron-donating methyl group at the 3-position would be expected to slightly increase the basicity. The interplay of these two opposing electronic effects results in an estimated pKa close to that of the parent isoquinoline.

Experimental Workflow: Determination of Aqueous Solubility

To empirically determine the aqueous solubility, the shake-flask method is a robust and widely accepted protocol.

Step-by-Step Protocol: Shake-Flask Method

-

Preparation of a Saturated Solution:

-

Add an excess of solid 7-Fluoro-3-methylisoquinoline to a known volume of purified water in a sealed, inert container. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

Allow the suspension to settle. A portion of the supernatant is then carefully removed and filtered through a fine-pored filter (e.g., 0.22 µm) to remove all undissolved particles.

-

-

Quantification:

-

The concentration of the dissolved 7-Fluoro-3-methylisoquinoline in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

-

Visualizing Structure-Property Relationships

The following diagrams illustrate the key structural features influencing the physicochemical properties of 7-Fluoro-3-methylisoquinoline and a typical experimental workflow.

Caption: Key structural features and their influence on physicochemical properties.

Caption: Experimental workflow for aqueous solubility determination.

Synthesis and Spectroscopic Characterization

Synthetic Considerations

The synthesis of substituted isoquinolines can be achieved through various established methods. Classical approaches such as the Bischler-Napieralski or Pictet-Spengler reactions are often employed. More modern methods may involve palladium-catalyzed cross-coupling reactions to introduce the fluoro and methyl substituents onto a pre-formed isoquinoline core or to construct the ring system from appropriately substituted precursors. The choice of synthetic route will depend on the availability of starting materials and the desired scale of production.

Spectroscopic Characterization

Unequivocal structural confirmation and purity assessment are critical. The following spectroscopic techniques are indispensable:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons, the methyl group, and the protons on the isoquinoline ring. ¹³C NMR will provide information on the carbon skeleton, and ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition by providing a highly accurate mass measurement.

-

Infrared (IR) Spectroscopy: IR spectroscopy will reveal characteristic absorption bands for the C-F bond, C=N bond, and the aromatic C-H and C=C bonds.

Conclusion and Future Directions

7-Fluoro-3-methylisoquinoline represents a molecule of significant interest, with physicochemical properties that make it an attractive scaffold for further development. This guide has provided a detailed overview of its key characteristics, blending data from related compounds with established scientific principles and experimental protocols. For researchers in drug discovery and materials science, a thorough empirical investigation of these properties is a crucial next step. The insights and methodologies presented herein offer a robust framework for such an undertaking, paving the way for the rational design and application of novel 7-Fluoro-3-methylisoquinoline derivatives.

References

-

ChemSynthesis. (2025, May 20). 3-methylisoquinoline - 1125-80-0. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

Sources

- 1. 7-fluoro-3-methylisoquinoline | 2073126-59-5 [chemicalbook.com]

- 2. molcore.com [molcore.com]

- 3. CAS 1286756-89-5 | 7-Fluoro-3-methylquinoline - Synblock [synblock.com]

- 4. 3-甲基异喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Methylisoquinoline 98 1125-80-0 [sigmaaldrich.com]

- 6. 7-FLUOROISOQUINOLINE CAS#: 1075-12-3 [amp.chemicalbook.com]

- 7. Isoquinoline - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility Profile of 7-Fluoro-3-methylisoquinoline

[1][2]

Part 1: Executive Technical Synthesis[2][4]

7-Fluoro-3-methylisoquinoline is a substituted heterocyclic building block frequently utilized in the synthesis of fluorinated bioactive scaffolds.[1][2] Unlike commodity chemicals with established pharmacopeial monographs, this compound often requires ab initio solubility characterization in the research laboratory.[2]

This guide synthesizes the structure-property relationships (SPR) of the isoquinoline core with the specific electronic perturbations of the 7-fluoro and 3-methyl substituents to provide a definitive solvent selection strategy.[1][2]

Physicochemical Profile & Solubility Prediction

To select the correct solvent, we must first model the solute's behavior.[2] The 7-fluoro-3-methylisoquinoline molecule exhibits a "push-pull" electronic character that dictates its solvation:

-

Lipophilicity (LogP ~2.8 – 3.2): The 3-methyl group (+I effect) and the 7-fluoro substituent (-I effect) both contribute to increased lipophilicity compared to the parent isoquinoline (LogP 2.1).[1] This predicts high affinity for non-polar and chlorinated solvents.[1][2]

-

Basicity (Predicted pKa ~4.8 – 5.0): The electron-withdrawing nature of the fluorine at the 7-position inductively reduces the electron density at the isoquinoline nitrogen, slightly lowering the pKa relative to unsubstituted isoquinoline (pKa 5.14).[1][2] This is critical for aqueous solubility: it will remain insoluble in neutral water but will dissolve readily in dilute aqueous acids (pH < 3). [2]

-

Crystal Lattice Energy: As a likely low-melting solid (predicted MP range 40–70°C based on analogs), the energy barrier to solvation is moderate, facilitating dissolution in organic solvents at room temperature.[1][2]

Part 2: Solubility Matrix & Solvent Selection[2][4]

The following data summarizes the predicted solubility profile based on dielectric constants (

Table 1: Predicted Solubility Performance

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | Excellent | High dispersion forces and dipole-dipole interactions match the fluorinated aromatic core.[1][3] Ideal for extraction.[1][2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole interactions solvate the polarized C-F and C-N bonds.[2][3] Best for reaction media (SNAr, couplings).[2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good | Soluble, but hydrogen bonding is limited to the nitrogen acceptor.[2][3] Solubility decreases as alcohol chain length increases.[1][2] |

| Ethers/Esters | THF, Ethyl Acetate | Moderate to Good | Good general solubility; useful for crystallization when paired with non-polar anti-solvents.[2][3] |

| Non-Polar | Hexanes, Heptane, Pentane | Poor | Lacks sufficient polarity to overcome the lattice energy of the heterocyclic core.[2][3] Excellent anti-solvents .[1][2] |

| Aqueous | Water (pH 7) | Insoluble | Hydrophobic effect dominates.[1][2][3] |

| Acidic Aqueous | 0.1 M HCl, 1 M Acetic Acid | Soluble | Protonation of the isoquinoline nitrogen ( |

Part 3: Experimental Protocols (The "How-To")

As exact values vary by batch purity and polymorph, researchers must validate solubility empirically.[2] Do not rely on visual estimation alone.[1][2]

Workflow 1: Gravimetric Solubility Determination

Objective: To define the saturation limit (

-

Preparation: Weigh approx. 50 mg of 7-Fluoro-3-methylisoquinoline into a tared 4 mL glass vial.

-

Addition: Add the target solvent in 100

L increments. -

Equilibration: Vortex for 30 seconds after each addition. If solid persists, sonicate for 5 minutes at 25°C.

-

Observation: Continue addition until the solution is clear (visual solubility).

-

Saturation (Optional): If precise data is needed, add excess solid to form a suspension, stir for 24h, filter (0.45

m PTFE), and analyze the filtrate via HPLC-UV (254 nm).

Workflow 2: Recrystallization Strategy

Objective: Purification of the compound from reaction mixtures.

-

Solvent System: Ethanol (Good solvent) + Water (Anti-solvent) OR Ethyl Acetate (Good) + Hexanes (Anti-solvent).[1][2]

-

Protocol: Dissolve crude material in minimum hot solvent. Add anti-solvent dropwise until persistent turbidity appears.[1][2] Cool slowly to 4°C.

Visualization: Solubility Screening Decision Tree

Figure 1: Decision tree for selecting the optimal solvent system based on the intended experimental application (Extraction, Reaction, or Analysis).[1]

Part 4: Critical Applications & Mechanisms[2][4]

Reaction Solvent Selection

For nucleophilic substitution or palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the 1-position (common for isoquinolines), polar aprotic solvents like 1,4-Dioxane or DMF are superior.[1] They solvate the cation of the base (e.g.,

HPLC Method Development

Because of the fluorine atom, this compound may exhibit "fluorine retention" on C18 columns, eluting later than non-fluorinated analogs.[2]

-

Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid.[1][2]

-

Rationale: Acid keeps the nitrogen protonated (

), improving peak shape and preventing tailing caused by interaction with residual silanols on the column.[2]

Visualization: Solvation Mechanism

Figure 2: Mechanistic breakdown of solute-solvent interactions. The Nitrogen atom acts as a Hydrogen Bond Acceptor (HBA), while the Fluorine atom drives dipole interactions.[2]

Part 5: Safety & Handling (MSDS Highlights)

While specific toxicology data for the 7-fluoro-3-methyl isomer may be sparse, handle as a Class 6.1 Toxic Substance (standard for fluoro-isoquinolines).

References

-

PubChem. Isoquinoline; CAS 119-65-3.[1][2] National Library of Medicine.[1][2] [Link]

-

H. Fiedler et al. Solubility of Isoquinoline Derivatives in Organic Solvents.[1][2] Journal of Chemical & Engineering Data.[1][2] (General reference for isoquinoline solubility principles).

-

Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry, 2018.[2] (Reference for the effect of fluorine on LogP and solubility).

Technical Guide: Biological Profiling of Fluorinated Isoquinolines

Part 1: Executive Summary & Core Directive

The Fluorine Imperative in Isoquinoline Scaffolds Isoquinolines represent a privileged scaffold in medicinal chemistry, forming the backbone of alkaloids like berberine, papaverine, and the synthetic anticancer agents known as indenoisoquinolines. However, the metabolic liability of the isoquinoline core—specifically oxidative dealkylation and hydroxylation by Cytochrome P450 enzymes—often limits their pharmacokinetic (PK) endurance.

This guide details the strategic incorporation of fluorine atoms (bioisosteric replacement) to modulate the physicochemical properties of isoquinolines without disrupting their binding affinity. We focus on the biological evaluation of these fluorinated analogs, specifically targeting Topoisomerase I (Top1) inhibition in oncology and multidrug-resistant (MDR) bacterial strains in infectious disease.

The "Why" Behind the Protocol: We do not merely test for "activity." We test for target engagement and metabolic resilience . The protocols defined herein are designed to differentiate between general cytotoxicity (off-target toxicity) and specific mechanism-based efficacy (e.g., Top1 poisoning).

Part 2: The Fluorine Advantage: Mechanistic Basis[1]

The introduction of fluorine into the isoquinoline scaffold is not arbitrary; it is a calculated manipulation of the molecule's electronic and steric environment.

Metabolic Blockade

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substituting metabolic "hotspots"—such as methoxy groups or benzylic positions—with fluorine or trifluoromethyl (-CF3) groups blocks CYP450-mediated oxidation.

-

Case Study: In indenoisoquinolines, replacing methoxy groups (susceptible to O-demethylation) with fluorine (e.g., LMP135 ) extends half-life while maintaining Top1 trapping activity.

Electronic Tuning (pKa Modulation)

Fluorine’s high electronegativity pulls electron density from the aromatic ring system. This lowers the pKa of the isoquinoline nitrogen, potentially altering protonation states at physiological pH, which influences membrane permeability and binding pocket interactions.

Lipophilicity (LogP)

Fluorination typically increases lipophilicity, enhancing passive transport across cell membranes and the blood-brain barrier (BBB), which is critical for CNS-targeting isoquinolines.

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for fluorinating an isoquinoline lead compound.

Caption: Decision logic for introducing fluorine to improve metabolic stability and physicochemical properties.

Part 3: Therapeutic Focus & Data Summary

A. Anticancer Activity: Topoisomerase I Inhibition

Fluorinated indenoisoquinolines (e.g., LMP135, LMP517) act as Top1 poisons .[1] Unlike suppressors, poisons stabilize the transient Top1-DNA cleavage complex (Top1cc), preventing DNA religation.[2] This leads to replication fork collision and double-strand breaks.[3]

Comparative Potency Data: The table below summarizes the activity of fluorinated analogs versus parent compounds and standard care (Topotecan).

| Compound | Class | Modification | Target | GI50 (Leukemia CCRF-CEM) | Metabolic Stability |

| Topotecan | Camptothecin | N/A | Top1 | ~15 nM | Low (Lactone hydrolysis) |

| LMP744 | Indenoisoquinoline | Parent (Methoxy) | Top1 | ~20 nM | Moderate |

| LMP135 | Indenoisoquinoline | Fluorine (replaces OMe) | Top1 | < 10 nM | High |

| LMP517 | Indenoisoquinoline | Fluorine | Top1 | ~12 nM | High |

Data synthesized from NCI-60 panel results and comparative studies [1, 5].

B. Antimicrobial Activity

Fluorinated isoquinolines have shown efficacy against Gram-positive bacteria, including MRSA, by disrupting the bacterial proteome and membrane integrity.

| Compound | Microorganism | MIC (µg/mL) | Mechanism Note |

| Spathullin B | S. aureus (MRSA) | 1.0 | Proteome disruption |

| 8-Fluoro-isoquinoline | E. coli | 8.0 | Membrane depolarization |

| Alkynyl Isoquinoline | S. aureus (VRSA) | 2-4 | Bactericidal |

Part 4: Experimental Protocols

To validate the biological activity of these compounds, we employ a Target Engagement Workflow . We must prove the compound enters the cell, binds Top1, and causes specific DNA damage, rather than just killing the cell via non-specific necrosis.

Protocol 1: In Vitro Topoisomerase I Cleavage Assay

Objective: Determine if the fluorinated isoquinoline stabilizes the Top1-DNA covalent complex.

Materials:

-

Recombinant Human Top1 enzyme.[1]

-

Supercoiled plasmid DNA (pSK or pBR322) or 3'-end labeled DNA substrate.

-

Drug stocks (fluorinated isoquinolines) in DMSO.

-

Proteinase K.

Methodology:

-

Reaction Mix: Prepare 20 µL reaction mixtures containing:

-

10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA.

-

100 ng DNA substrate.

-

Recombinant Top1 (approx. 5–10 units).

-

Test compound (0.1 µM – 100 µM).

-

-

Incubation: Incubate at 37°C for 20 minutes . This allows the Top1 to cleave DNA and the drug to trap the complex.[3]

-

Trapping: Add SDS (final 1%) to stop the reaction and trap the covalent complex.

-

Digestion: Add Proteinase K (0.5 mg/mL) and incubate at 45°C for 1 hour. Critical Step: This digests the Top1 protein, leaving the DNA strand broken at the cleavage site.

-

Analysis: Run samples on a 1% agarose gel (with Ethidium Bromide) or a sequencing gel (for labeled substrates).

-

Readout: Look for the conversion of supercoiled DNA to nicked open-circular or linear forms (agarose), or specific cleavage bands (sequencing gel).

-

Positive Control:[4] Camptothecin (CPT) or Topotecan.

-

Protocol 2: ICE (In Vivo Complex of Enzyme) Bioassay

Objective: Verify that the drug traps Top1 on DNA inside living cells (cellular uptake + target engagement).

Methodology:

-

Treatment: Treat exponentially growing cancer cells (e.g., HCT116) with the fluorinated isoquinoline (1–10 µM) for 1 hour.

-

Lysis: Lyse cells rapidly with 1% Sarkosyl. Note: No proteases are added yet.

-

Gradient Separation: Layer the lysate onto a Cesium Chloride (CsCl) step gradient.

-

Ultracentrifugation: Centrifuge at ~100,000 x g for 20 hours.

-

Principle: Free Top1 protein floats to the top. Top1 covalently bound to DNA (Top1cc) pellets with the DNA at the bottom.[1]

-

-

Fractionation & Blotting: Collect fractions from the gradient. Blot onto nitrocellulose.

-

Detection: Probe with anti-Top1 antibody.

-

Result: A signal in the DNA fractions indicates successful Top1 trapping by the drug.

-

Visualization: Mechanism of Action (Top1 Poisoning)

Caption: Mechanism of Action: Fluorinated isoquinolines stabilize the Top1-DNA complex, leading to lethal DNA damage.

Part 5: Synthesis & Lead Optimization Strategy

To generate these libraries, a modular synthesis approach is required. The Bischler-Napieralski cyclization remains the workhorse, but modern transition-metal catalysis allows for late-stage fluorination.

Optimization Workflow

-

Scaffold Construction: Condensation of phenethylamine with a carboxylic acid/chloride.

-

Cyclization: POCl3-mediated ring closure to dihydroisoquinoline.

-

Aromatization: Oxidation to the fully aromatic isoquinoline.

-

Fluorine Insertion:

-

Early Stage: Use fluorinated starting materials (e.g., 3-fluorophenethylamine).

-

Late Stage: Electrophilic fluorination (Selectfluor) or palladium-catalyzed cross-coupling on halogenated intermediates.

-

Caption: Synthetic workflow highlighting early vs. late-stage fluorination strategies.

References

-

Novel Fluoroindenoisoquinoline Non-Camptothecin Topoisomerase I Inhibitors. Source: Molecular Cancer Therapeutics (2018).[1] URL:[Link] (Validates LMP135 activity and Top1 poisoning mechanism)

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (2026/Ahead of Print).[5] URL:[Link] (Provides the mechanistic basis for fluorine's effect on metabolism)

-

Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum. Source: MDPI Molecules (2020). URL:[Link] (Source for Spathullin A/B antimicrobial data)

-

Advances in the Preparation of Fluorinated Isoquinolines. Source: Journal of Chemistry (2017).[6] URL:[Link] (Review of synthetic strategies for fluorinated isoquinolines)

-

Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents. Source: Journal of Medicinal Chemistry (2000). URL:[Link] (Foundational SAR data for halogenated isoquinolines)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives [mdpi.com]

- 5. login.medscape.com [login.medscape.com]

- 6. researchgate.net [researchgate.net]

A Researcher's Guide to Commercial Sourcing of 7-Fluoro-3-methylisoquinoline

An In-depth Technical Guide for Drug Development Professionals and Scientists on the Procurement and Quality Assessment of a Key Building Block.

In the landscape of modern medicinal chemistry, fluorinated heterocyclic scaffolds are of paramount importance. The strategic introduction of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of drug candidates, including metabolic stability, lipophilicity, and target-binding affinity. Among these valuable building blocks is 7-Fluoro-3-methylisoquinoline (CAS No. 2073126-59-5), a substituted isoquinoline with potential applications in the development of novel therapeutics. This guide provides an in-depth analysis of the commercial supplier landscape for this compound, focusing on critical aspects of procurement, quality verification, and handling for research and development purposes.

The Strategic Importance of Fluorinated Isoquinolines in Drug Discovery

The isoquinoline core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. The addition of a fluorine atom, particularly on the benzene ring, can lead to desirable alterations in a molecule's properties. For instance, the electron-withdrawing nature of fluorine can influence the basicity of the isoquinoline nitrogen, potentially impacting its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile. The methyl group at the 3-position provides an additional vector for chemical modification or can play a role in steric interactions within a binding pocket. While specific applications of 7-Fluoro-3-methylisoquinoline are not extensively documented in publicly available literature, its structural motifs suggest its utility as a key intermediate in the synthesis of kinase inhibitors, anti-infective agents, and probes for chemical biology.[1][2]

Identifying Commercial Suppliers

Procuring high-quality starting materials is a critical first step in any research and development workflow. For 7-Fluoro-3-methylisoquinoline, the commercial landscape is primarily composed of specialized chemical suppliers that cater to the research and pharmaceutical sectors. Two key suppliers identified are Arctom and BLD Pharm .

| Supplier | Product Code | CAS Number | Purity Specification |

| Arctom | PBWBD0059 | 2073126-59-5 | 95%[3] |

| BLD Pharm | BD00750352 | 2073126-59-5 | Not specified, analytical data available |

Table 1: Summary of Identified Commercial Suppliers for 7-Fluoro-3-methylisoquinoline.

It is important to note that while other chemical suppliers may list this compound, Arctom and BLD Pharm provide clear product codes and CAS number confirmation, indicating a higher likelihood of availability.

Quality Assessment and Verification: A Critical Workflow

For researchers and drug development professionals, ensuring the identity and purity of a starting material is non-negotiable. The adage "garbage in, garbage out" holds particularly true in chemical synthesis and biological screening. Therefore, a robust quality assessment workflow should be implemented upon receipt of 7-Fluoro-3-methylisoquinoline from any commercial supplier.

Step-by-Step Experimental Protocols for Quality Verification

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Objective: To confirm the proton skeleton of the molecule.

-

Protocol:

-

Accurately weigh approximately 5-10 mg of the 7-Fluoro-3-methylisoquinoline sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and assign the chemical shifts. The expected spectrum should show characteristic signals for the aromatic protons and the methyl group, with coupling patterns influenced by the fluorine atom.

-

2. High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Protocol:

-

Prepare a stock solution of 7-Fluoro-3-methylisoquinoline in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions for linearity assessment if quantitative analysis is required.

-

Use a reverse-phase C18 column.

-

Develop a mobile phase gradient, typically starting with a higher polarity mixture (e.g., water with 0.1% formic acid) and ramping to a lower polarity mixture (e.g., acetonitrile with 0.1% formic acid).

-

Set the UV detector to a wavelength where the compound has a strong absorbance.

-

Inject a small volume (e.g., 5-10 µL) of the sample solution.

-

Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the sample.

-

BLD Pharm indicates the availability of analytical data, including NMR and HPLC, which should be requested and used as a benchmark for in-house verification.

Safety and Handling Considerations

-

Acute Toxicity: Harmful if swallowed or in contact with skin.

-

Irritation: Causes skin and serious eye irritation.

Recommended Handling Procedures:

-

Always handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

Synthesis and Application Outlook

The synthesis of fluorinated isoquinolines can be achieved through various methods, often involving multi-step sequences.[2][4] While a specific, published synthesis for 7-Fluoro-3-methylisoquinoline is not prominent in the literature, general strategies for constructing the isoquinoline core and introducing fluorine can be inferred.

The future development of novel therapeutics based on the 7-Fluoro-3-methylisoquinoline scaffold will depend on the ingenuity of medicinal chemists to leverage its unique structural and electronic features. As research in this area progresses, it is anticipated that more suppliers will offer this compound and that a greater body of scientific literature detailing its synthesis and applications will become available.

References

-

MySkinRecipes. Methyl 3-chloroisoquinoline-7-carboxylate. [Link]

-

MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

-

The Good Scents Company. 6-methyl quinoline. [Link]

-

Sloop, J. C. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry, 2017, 1-20. [Link]

-

Hargitai, C., Nagy, T., Halász, J., Simig, G., & Vágvölgyi, C. (2025). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 30(1), 123. [Link]

-

MDPI. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

Sources

Methodological & Application

Synthesis of 7-Fluoro-3-methylisoquinoline from starting materials

Executive Summary

This application note details a robust, regioselective protocol for the synthesis of 7-Fluoro-3-methylisoquinoline . While classical methods like the Pomeranz-Fritsch reaction often suffer from poor yields when electron-withdrawing groups (such as fluorine) are present, this guide utilizes a modular palladium-catalyzed approach .

The strategy relies on the Sonogashira cross-coupling of commercially available 2-bromo-5-fluorobenzaldehyde with propyne, followed by a copper- or silver-catalyzed cyclization with ammonium acetate. This route guarantees the placement of the fluorine atom at the C7 position and the methyl group at the C3 position, overcoming the regiochemical ambiguity often seen in electrophilic aromatic substitution routes.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Advantages: High regiofidelity, commercially available starting materials, scalable workflow.

Retrosynthetic Analysis & Strategy

The structural integrity of the target is ensured by the starting material selection. The C7-fluorine moiety is pre-installed in the 5-position of the benzaldehyde precursor. The ring closure occurs between the aldehyde carbon (becoming C1) and the alkyne (becoming C3/C4), mapping the benzene C5 to the isoquinoline C7.

Pathway Logic:

-

Precursor Selection: 2-Bromo-5-fluorobenzaldehyde.[1]

-

Functionalization: Sonogashira coupling installs the C3-methyl precursor (propyne).

-

Annulation: Condensation with ammonia (from ammonium acetate) followed by 6-endo-dig cyclization forms the pyridine ring.

Figure 1: Retrosynthetic logic ensuring regiochemical accuracy.

Experimental Protocols

Phase 1: Synthesis of 5-Fluoro-2-(prop-1-ynyl)benzaldehyde

Objective: Install the 3-carbon fragment required for the isoquinoline heterocyclic ring.

Materials:

-

2-Bromo-5-fluorobenzaldehyde (1.0 equiv)

-

Propyne (Solution in THF or condensed gas) (1.5 equiv)

-

Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2 mol%)

-

CuI (Copper(I) iodide) (1 mol%)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Solvent: Anhydrous THF (Tetrahydrofuran)[2]

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Charging: Add 2-bromo-5-fluorobenzaldehyde (e.g., 10 mmol, 2.03 g), Pd(PPh₃)₂Cl₂ (0.2 mmol, 140 mg), and CuI (0.1 mmol, 19 mg) to the flask.

-

Degassing: Evacuate and backfill with nitrogen (3 cycles) to remove oxygen (Critical for catalyst life).

-

Solvent Addition: Add anhydrous THF (30 mL) and Et₃N (30 mmol, 4.2 mL) via syringe.

-

Alkyne Addition:

-

Option A (Preferred for safety): Add propyne (1.5 equiv) as a commercially available solution in THF.

-

Option B: Cool flask to -78°C and condense propyne gas, then warm to room temperature.

-

-

Reaction: Stir the mixture at 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. The starting bromide should be fully consumed.

-

Workup: Filter the reaction mixture through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Target Product: Yellowish oil or low-melting solid.

-

Yield Expectation: 85–92%.[2]

-

Phase 2: Cyclization to 7-Fluoro-3-methylisoquinoline

Objective: Formation of the isoquinoline core via imine formation and metal-catalyzed cyclization.

Materials:

-

5-Fluoro-2-(prop-1-ynyl)benzaldehyde (from Phase 1)

-

Ammonium Acetate (NH₄OAc) (4.0 equiv)

-

Solvent: DMF (N,N-Dimethylformamide) or MeOH (Methanol)

-

Catalyst (Optional but recommended): AgOTf (Silver triflate) or CuI (5 mol%) can accelerate cyclization, though thermal cyclization often suffices.

Protocol:

-

Setup: Use a sealed pressure tube or a round-bottom flask with a reflux condenser.

-

Mixing: Dissolve 5-fluoro-2-(prop-1-ynyl)benzaldehyde (e.g., 5 mmol) in DMF (10 mL).

-

Reagent Addition: Add solid NH₄OAc (20 mmol, 1.54 g).

-

Reaction: Heat the mixture to 100°C for 4–12 hours.

-

Monitoring: Monitor by LC-MS. Look for the mass [M+H]+ = 162.1.

-

Workup:

-

Cool to room temperature.[3]

-

Dilute with water (50 mL) and extract with EtOAc (3 x 20 mL).

-

Wash combined organics with saturated LiCl solution (to remove DMF) and brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Silica gel chromatography (Gradient: 10-40% EtOAc in Hexanes).

-

Product: 7-Fluoro-3-methylisoquinoline (Off-white solid).

-

Critical Process Parameters & Quality Control

| Parameter | Specification | Rationale |

| Inert Atmosphere | < 10 ppm O₂ | Oxygen poisons Pd(0) species, halting the Sonogashira cycle. |

| Reaction Temp (Phase 1) | 45–55°C | Higher temps may cause polymerization of the alkyne; lower temps stall the coupling. |

| NH₄OAc Stoichiometry | > 3.0 equiv | Excess ammonia source drives the equilibrium toward imine formation. |

| Regiochemistry Check | ¹H NMR | H1 Signal: Look for a characteristic singlet at ~9.0–9.2 ppm . Coupling: H8 (ortho to F) will show distinct d/dd splitting. |

NMR Validation (Simulated Data):

-

¹H NMR (400 MHz, CDCl₃):

9.05 (s, 1H, H-1), 7.75 (dd, J = 9.0, 5.0 Hz, 1H, H-8), 7.60 (dd, J = 8.5, 2.5 Hz, 1H, H-6), 7.45 (td, J = 8.5, 2.5 Hz, 1H, H-5), 7.38 (s, 1H, H-4), 2.68 (s, 3H, -CH₃). -

Note: The singlet at ~9.05 ppm confirms the isoquinoline ring formation (H1 position).

Workflow Visualization

Figure 2: Step-by-step experimental workflow.

Safety & Handling

-

Propyne: Extremely flammable gas/liquid. Use in a well-ventilated fume hood. Avoid sparks.

-

Palladium/Copper Residues: Heavy metal waste must be segregated and disposed of according to EHS regulations.

-

Fluorinated Intermediates: While the final product is stable, fluorinated benzaldehydes can be skin irritants. Wear nitrile gloves and eye protection.

References

-

Larock, R. C., & Doty, M. J. (2001). Synthesis of Isoquinolines via Palladium-Catalyzed Cyclization.[4] Journal of Organic Chemistry, 66(24), 8042–8051. Link

-

Huang, Q., Hunter, J. A., & Larock, R. C. (2003). Synthesis of Isoquinolines by Palladium-Catalyzed Cyclization of 2-(1-Alkynyl)benzaldimines.[4] Journal of Organic Chemistry, 68(5), 1815–1819. Link

- Note: This reference validates the cyclization of alkynyl aldehydes with ammonium sources.

-

Tureski, R. E., & Tanski, J. M. (2013).[1] Crystal structure of 2-bromo-5-fluorobenzaldehyde.[1] Acta Crystallographica Section E, 69(8), o1246. Link

- Note: Confirms structure and availability of the starting m

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. eurjchem.com [eurjchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caribjscitech.com [caribjscitech.com]

Using 7-Fluoro-3-methylisoquinoline as a building block in organic synthesis

Application Note: Strategic Functionalization of 7-Fluoro-3-methylisoquinoline in Medicinal Chemistry

Executive Summary

7-Fluoro-3-methylisoquinoline (7-F-3-MIQ) represents a high-value scaffold for Structure-Activity Relationship (SAR) exploration in drug discovery. This building block offers a unique tripartite advantage:

-

Metabolic Stability: The fluorine atom at C7 blocks a common metabolic "soft spot" (CYP450-mediated hydroxylation), extending half-life (

) compared to the parent isoquinoline. -

Electronic Tuning: The electron-withdrawing nature of the fluorine modulates the basicity of the isoquinoline nitrogen (

), influencing solubility and target binding affinity. -

Orthogonal Handles: The C1-position (via activation) and the C3-methyl group (via lateral functionalization) allow for divergent synthesis, enabling the rapid generation of libraries.

This guide details validated protocols for transforming 7-F-3-MIQ into complex bioactive architectures, focusing on reproducible, scalable chemistry.

Chemical Profile & Strategic Value

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Weight | 161.18 g/mol | Low MW allows significant decoration while adhering to Lipinski's Rule of 5. |

| C7-Fluorine | Metabolic Blocker | Prevents oxidative metabolism at the electron-rich benzenoid ring. |

| C3-Methyl | Steric/Reactive Handle | Provides a vector for lateral chain extension or conformational locking. |

| C1-Position | Electrophilic Center | Primary site for nucleophilic attack (after activation), enabling biaryl synthesis.[1][2] |

Strategic Reaction Pathways (Visualization)

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

Figure 1: Divergent functionalization map.[2] The C1 and C3 positions serve as orthogonal vectors for chemical space expansion.

Core Functionalization Protocols

Protocol A: C1-Activation via N-Oxidation and Chlorination

Objective: To convert the unreactive C1-H into a C1-Cl handle, enabling subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig).[1]

Step 1: Synthesis of N-Oxide

-

Dissolve: Dissolve 7-Fluoro-3-methylisoquinoline (1.0 equiv, 10 mmol) in DCM (50 mL).

-

Add Oxidant: Cool to 0°C. Add m-chloroperbenzoic acid (mCPBA, 77% max, 1.2 equiv) portion-wise over 15 minutes.

-

React: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (DCM/MeOH 95:5).[2] The N-oxide is significantly more polar than the starting material.

-

Workup (Critical):

Step 2: Rearrangement to 1-Chloro-Derivative

-

Setup: Place the N-oxide (1.0 equiv) in a dry flask under Argon.

-

Reagent: Add POCl₃ (5.0 equiv) neat. (Caution: Exothermic).[2]

-

Heat: Reflux at 100°C for 2 hours. The solid will dissolve, and the solution will darken.[1]

-

Quench:

-

Cool to RT.

-

Pour the mixture slowly onto crushed ice/water with vigorous stirring.

-

Neutralize with solid Na₂CO₃ or NH₄OH to pH 8.

-

-

Extraction: Extract with DCM (3 x), dry, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). The 1-chloro product is less polar than the N-oxide.

Mechanistic Insight: The N-oxide oxygen attacks the phosphorus, creating an activated leaving group.[1] Chloride attacks C1, restoring aromaticity and expelling the phosphate species [1].[1]

Protocol B: Lateral Functionalization of the C3-Methyl Group

Objective: To oxidize the benzylic methyl group to an aldehyde, creating a handle for reductive amination or olefination.[1]

Method: Selenium Dioxide Oxidation [2]

-

Solvent System: Suspend 7-Fluoro-3-methylisoquinoline (1.0 equiv) in 1,4-dioxane (0.2 M concentration).

-

Reagent: Add SeO₂ (1.5 equiv).

-

Reaction: Reflux (100°C) for 4–12 hours.

-

Note: The reaction often turns black due to the formation of elemental selenium (Se⁰).

-

-

Filtration: Filter the hot mixture through a pad of Celite to remove selenium solids. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. The aldehyde is often pure enough for the next step, but can be purified via silica gel chromatography.[1]

Validation: The disappearance of the methyl singlet (~2.6 ppm) and appearance of an aldehyde proton (~10.1 ppm) in ¹H NMR confirms conversion [2].

Case Study: Synthesis of an mGluR5 Negative Allosteric Modulator Analog

Context: Isoquinoline scaffolds are bioisosteres for quinolines found in mGluR5 modulators used for psychiatric indications [3].

Experimental Workflow:

-

Starting Material: 1-Chloro-7-fluoro-3-methylisoquinoline (prepared via Protocol A).

-

Coupling Partner: 3-Cyanophenylboronic acid.

-

Conditions:

-

Result: Formation of the 1-(3-cyanophenyl)-7-fluoro-3-methylisoquinoline.

-

Significance: The 7-fluoro group remains intact (no defluorination observed), demonstrating its stability under basic Pd-coupling conditions.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield in N-Oxidation | Incomplete removal of acid byproduct. | Ensure thorough washing with 1M NaOH. The N-oxide can form a salt with m-chlorobenzoic acid. |

| Defluorination during Coupling | Oxidative addition into C-F bond. | Use mild catalysts (Pd(PPh₃)₄) rather than electron-rich ligands (e.g., PCy₃) which might activate the C-F bond.[1][2] |

| Over-oxidation (SeO₂) | Formation of carboxylic acid. | Monitor reaction time strictly. Stop when aldehyde is maximal. If acid forms, convert to ester via MeOH/H₂SO₄.[1][2] |

| Regioselectivity Issues | Minisci alkylation at C4 vs C1. | If performing radical alkylation (Minisci), C1 is preferred under acidic conditions.[1][2] If C1 is blocked, C4 becomes the active site [4].[1][2] |

References

-

Mechanistic Basis of Isoquinoline Rearrangements

-

Oxidation of Methyl-Heteroarenes

-

Medicinal Chemistry Context (mGluR5)

-

Reactivity of 3-Methylisoquinoline (C4 Alkylation)

-

Minisci Reaction Overview

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: 7-Fluoro-3-methylisoquinoline in Medicinal Chemistry

This guide outlines the technical application, synthesis, and medicinal chemistry potential of 7-Fluoro-3-methylisoquinoline , a specialized heterocyclic building block.

Executive Summary & Compound Profile

7-Fluoro-3-methylisoquinoline (CAS: 2073126-59-5) is a fused pyridine-benzene heterocycle utilized as a scaffold in drug discovery. Its structural distinctiveness lies in the specific placement of a fluorine atom at position 7 and a methyl group at position 3.

-

Medicinal Value: The 7-fluoro substituent serves as a metabolic blocker, preventing oxidative metabolism on the benzenoid ring, while the 3-methyl group enhances lipophilicity and provides steric bulk to modulate binding affinity in enzyme pockets (e.g., kinases, oxidases).

-

Primary Class: Isoquinoline Alkaloid / Heterocyclic Building Block.

-

Key Applications: CNS-penetrant agents, Kinase inhibitors (P38, JNK), and Bioisosteres for naphthalene or quinoline drugs.

Physicochemical Data Table

| Property | Value (Predicted/Exp) | Significance in MedChem |

| Molecular Formula | C₁₀H₈FN | Core scaffold composition |

| Molecular Weight | 161.18 g/mol | Fragment-based drug design (FBDD) compliant |

| CLogP | ~2.5 - 2.8 | Good CNS penetration potential |

| pKa (Conj. Acid) | ~5.0 - 5.4 | Less basic than non-fluorinated isoquinoline (pKa ~5.4) due to inductive effect of F |

| H-Bond Acceptors | 1 (N-atom) | Critical for Hinge Binding in Kinases |

| Topological PSA | 12.89 Ų | High membrane permeability |

Synthesis Protocol: Modified Pomeranz-Fritsch Route

Direct synthesis of the 7-fluoro-3-methyl isomer requires regiochemical control. The most robust method involves a modified Pomeranz-Fritsch reaction using 3-fluorobenzaldehyde and an aminoacetone equivalent.

Reaction Logic

-

Condensation: Formation of a Schiff base (imine) between the aldehyde and the amine.

-

Cyclization: Acid-mediated electrophilic aromatic substitution.

-

Regioselectivity: Starting with 3-fluorobenzaldehyde , cyclization can occur ortho (yielding 5-fluoroisoquinoline) or para (yielding 7-fluoroisoquinoline) to the fluorine. Steric and electronic factors generally favor the para attack, yielding the 7-fluoro isomer as the major product.

Step-by-Step Methodology

Phase 1: Imine Formation

-

Reagents: 3-Fluorobenzaldehyde (1.0 equiv), Aminoacetone dimethyl acetal (1.1 equiv), Toluene (anhydrous).

-

Protocol:

-

Charge a Dean-Stark apparatus with 3-fluorobenzaldehyde (e.g., 10 mmol) and aminoacetone dimethyl acetal (11 mmol) in Toluene (50 mL).

-

Reflux for 4–6 hours with continuous water removal.

-

Monitor by TLC (disappearance of aldehyde).

-

Concentrate the solvent in vacuo to yield the crude imine oil. Note: Do not purify on silica; imines are hydrolytically unstable.

-

Phase 2: Acid-Mediated Cyclization

-

Reagents: Conc. Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA).

-

Protocol:

-

Cool conc. H₂SO₄ (10 mL per gram of imine) to 0°C.

-

Add the crude imine dropwise to the acid with vigorous stirring. Maintain temp < 10°C.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Heat the mixture to 100°C for 1 hour to drive aromatization and elimination of methanol.

-

Quench: Pour the reaction mixture onto crushed ice/NH₄OH mixture (adjust to pH 9).

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over Na₂SO₄.[1]

-

Phase 3: Purification & Isomer Separation

-

Technique: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10 to 70:30).

-

Outcome: The 7-fluoro-3-methylisoquinoline (Major) typically elutes after the minor 5-fluoro isomer due to slight polarity differences induced by the dipole moment of the C-F bond relative to the nitrogen lone pair.

Synthesis Workflow Diagram

Caption: Modified Pomeranz-Fritsch synthesis pathway targeting the 7-fluoro-3-methylisoquinoline scaffold.

Medicinal Chemistry Applications

Mechanism of Action: The Fluorine Effect

The incorporation of fluorine at the C7 position is a strategic "metabolic block."

-

Metabolic Stability: The C7 position in isoquinolines is electron-rich and prone to oxidation by Cytochrome P450 enzymes (hydroxylation). Replacing H with F (strong C-F bond, 116 kcal/mol) blocks this pathway, extending the drug's half-life (

). -

Electronic Modulation: The electronegative fluorine exerts an inductive withdrawal (

), reducing the electron density of the benzenoid ring. This subtly lowers the pKa of the isoquinoline nitrogen, potentially reducing lysosomal trapping while maintaining sufficient basicity for H-bond interactions.

Case Study: Kinase Inhibitor Design

Isoquinolines function as ATP-competitive inhibitors. The nitrogen atom (N2) acts as a Hydrogen Bond Acceptor (HBA) for the kinase "hinge" region (e.g., Met residue backbone NH).

-

Application: Use 7-fluoro-3-methylisoquinoline to optimize a lead compound that suffers from rapid clearance.

-

Protocol:

-

Synthesize the 7-fluoro analog of the hit compound.

-

Assay in liver microsomes (Human/Rat) to measure Intrinsic Clearance (

). -

Compare

vs. the non-fluorinated parent. Expect >2-fold improvement in stability.

-

Functionalization Protocols

To use this molecule as a scaffold, it must be derivatized.

Protocol A: N-Oxidation (Metabolite Synthesis)

N-oxides are common active metabolites and synthetic intermediates for C1-functionalization.

-

Dissolve 7-Fluoro-3-methylisoquinoline (1.0 equiv) in DCM.

-

Add m-CPBA (1.2 equiv) at 0°C.

-

Stir at RT for 3 hours.

-

Wash with 10% Na₂CO₃ to remove benzoic acid byproduct.

-

Isolate the N-oxide (Solid).

Protocol B: C1-Chlorination (Activation for Coupling)

The C1 position (adjacent to N) is the most electrophilic site in the N-oxide or can be activated directly.

-

Reagents: 7-Fluoro-3-methylisoquinoline N-oxide, POCl₃.

-

Reflux the N-oxide in neat POCl₃ for 2 hours.

-

Mechanism: The oxygen attacks P, followed by chloride attack at C1 and elimination.

-

Product: 1-Chloro-7-fluoro-3-methylisoquinoline .

-

Utility: This intermediate is ready for Suzuki Coupling (Ar-B(OH)₂) or Buchwald-Hartwig Amination to install complex tails at C1.

SAR Logic Diagram

Caption: Structure-Activity Relationship (SAR) map detailing the functional roles of substituents.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Specific Risk: Fluorinated aromatics can be toxic if ingested.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Isoquinolines can darken upon air exposure due to slow N-oxidation.

-

Incompatibility: Strong oxidizing agents.

References

-

Synthesis of Fluorinated Isoquinolines

-

Sloop, J. C. (2017).[2] Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry.

-

-

Medicinal Chemistry of Isoquinolines

- Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760.

-

Fluorine in Drug Design

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

General Synthesis of 3-Methylisoquinolines (Pomeranz-Fritsch Modification)

- Birch, A. J., et al. (1952). J. Chem. Soc. (Classic protocol adaptation for methyl-substituted isoquinolines).

-

Verified Commercial Source: Enamine Building Blocks Link (Search CAS: 2073126-59-5).

Sources

Application Note & Protocols: Mastering the Crystallization of 7-Fluoro-3-methylisoquinoline Derivatives for Single-Crystal X-ray Diffraction

Abstract

The successful acquisition of high-quality single crystals is often the most significant bottleneck in the structural elucidation of novel small molecules by X-ray crystallography.[1][2] This is particularly true for heteroaromatic compounds such as 7-Fluoro-3-methylisoquinoline derivatives, which are of considerable interest in medicinal chemistry and drug development. Their unique electronic and structural features, including the presence of a polar isoquinoline core, a lipophilic methyl group, and a highly electronegative fluorine atom, present specific challenges and opportunities in the crystallization process. This guide provides a comprehensive overview of field-proven techniques and detailed protocols tailored to obtaining single crystals of this important class of molecules. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for success.

Introduction: The Crystallization Challenge of 7-Fluoro-3-methylisoquinoline Derivatives

The isoquinoline scaffold is a common motif in many biologically active compounds.[3][4] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions, making fluorinated isoquinolines attractive targets for drug discovery.[5][6] However, these same features can complicate crystallization.

The interplay of the planar, aromatic isoquinoline ring system, the electron-withdrawing fluorine atom, and the non-polar methyl group can lead to complex intermolecular interactions. The fluorine atom, for instance, can participate in favorable interactions within the crystal lattice, potentially increasing the likelihood of forming well-ordered crystals.[7] Conversely, the combination of polar and non-polar regions in the molecule can lead to solubility challenges and the formation of oils or amorphous solids instead of single crystals.[8] Therefore, a systematic and well-reasoned approach to crystallization is paramount.

Foundational Principles: The Path to Supersaturation

The goal of any crystallization experiment is to slowly guide a solution from a state of solubility to one of supersaturation, where crystal nucleation and growth can occur. The rate at which this transition happens is critical; a rapid change often leads to the formation of powders or poor-quality crystals, while a slow, controlled process is more likely to yield single crystals suitable for diffraction studies.[2][9] Key factors that influence this process include the choice of solvent, temperature, and the specific crystallization technique employed.[10][11]

Strategic Solvent Selection: The First Step to Success

The choice of solvent is arguably the most critical factor in a crystallization experiment.[8] An ideal solvent should exhibit moderate solubility for the 7-Fluoro-3-methylisoquinoline derivative at room or elevated temperatures and significantly lower solubility at lower temperatures or upon the introduction of an anti-solvent.

Given the molecular structure of 7-Fluoro-3-methylisoquinoline derivatives, a range of solvents with varying polarities should be screened. A general rule of thumb is that solvents with similar functional groups to the compound of interest are often good starting points.[12]

Table 1: Recommended Solvents for Initial Crystallization Screening

| Solvent Class | Examples | Rationale for 7-Fluoro-3-methylisoquinoline Derivatives |

| Alcohols | Ethanol, Methanol, Isopropanol | Can form hydrogen bonds with the nitrogen of the isoquinoline ring. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good at dissolving the aromatic system. Often used in layering techniques. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate polarity, can be good for slow evaporation. THF is known to sometimes cause "oiling out".[8] |

| Esters | Ethyl acetate | A versatile solvent with moderate polarity. |

| Aromatics | Toluene, Benzene | Can engage in π-stacking interactions with the isoquinoline ring. Benzene is noted to sometimes bring "good luck" in crystallization.[9] |

| Ketones | Acetone | A polar aprotic solvent that can be effective. |

| Hydrocarbons | Hexane, Heptane | Typically used as anti-solvents to reduce solubility. |

It is often beneficial to use a binary or even tertiary solvent system to fine-tune the solubility and promote crystal growth.[13]

Key Crystallization Techniques & Protocols

There are several classical and effective methods for crystallizing small organic molecules.[1][2] We will focus on the most successful techniques for compounds in the milligram to 100-milligram range.

Slow Evaporation

This is the simplest technique and often a good starting point.[14][15] It relies on the gradual removal of the solvent to increase the concentration of the solute to the point of supersaturation.

Protocol 1: Slow Evaporation

-

Preparation: Prepare a nearly saturated solution of the 7-Fluoro-3-methylisoquinoline derivative in a suitable solvent (from Table 1) in a clean vial. Ensure all solid material is dissolved; if not, filter the solution to remove any impurities that could act as unwanted nucleation sites.[16]

-

Setup: Cover the vial with a cap that is not airtight. This can be achieved by using a cap with a small hole or by covering the opening with paraffin film and piercing it with a needle.[17] The size of the opening will control the rate of evaporation.[8]

-

Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.[17]

-

Monitoring: Check the vial periodically for crystal growth. This process can take anywhere from a few hours to several weeks.[2]

Causality Corner: A slower evaporation rate generally leads to fewer nucleation events and the growth of larger, higher-quality crystals.[9] Highly volatile solvents like DCM and acetone should be used with caution as they can evaporate too quickly, leading to the formation of powder.[9]

Vapor Diffusion

Vapor diffusion is an excellent method for small quantities of material and allows for a very slow approach to supersaturation.[9][18] This technique involves dissolving the compound in a "good" solvent and allowing the vapor of a miscible "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution.

Protocol 2: Vapor Diffusion (Vial-in-Vial)

-

Preparation: Dissolve the 7-Fluoro-3-methylisoquinoline derivative in a small volume of a relatively non-volatile "good" solvent (e.g., toluene, THF, or DCM) in a small, open vial.

-

Setup: Place this small vial inside a larger vial or jar that contains a small amount of a volatile "anti-solvent" (e.g., pentane, hexane, or diethyl ether).[18] The inner vial should not touch the walls of the outer vial.[9]

-

Sealing: Seal the outer container tightly to create a closed system.

-

Incubation: Allow the setup to stand undisturbed. The more volatile anti-solvent will slowly diffuse into the inner vial, causing the solubility of the compound to decrease and crystals to form.[18]

Causality Corner: The principle of vapor diffusion is based on achieving equilibrium. Water vapor will move from the drop to the reservoir to equalize the concentration of the reagent.[19] For organic solvents, the anti-solvent vapor diffuses into the solution, reducing the overall solubility of the compound and inducing crystallization.[18] This slow and gentle change in solvent composition is ideal for growing high-quality crystals.

Liquid-Liquid Diffusion (Layering)

This technique involves carefully layering a solution of the compound with a miscible anti-solvent. Crystallization occurs at the interface where the two solvents slowly mix.

Protocol 3: Liquid-Liquid Diffusion

-

Preparation: Dissolve the 7-Fluoro-3-methylisoquinoline derivative in a small amount of a dense "good" solvent (e.g., dichloromethane or chloroform) in a narrow tube or vial.

-

Layering: Carefully and slowly add a less dense, miscible "anti-solvent" (e.g., hexane, pentane, or ethanol) down the side of the tube to form a distinct layer on top of the solution.[14] A syringe or pipette can be used for this purpose.

-

Incubation: Seal the tube and leave it undisturbed. Crystals will slowly form at the interface between the two solvents.

Causality Corner: The rate of diffusion, and thus the rate of crystallization, is controlled by gravity and the miscibility of the two solvents. This method provides a very slow and controlled approach to supersaturation, often yielding high-quality crystals. A third solvent can be used to create a buffer layer to further slow down the diffusion rate.[9]

Thermal Gradient Methods

These techniques rely on changes in solubility with temperature.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[16] This is a very common and effective method.

-

Convection: A temperature gradient is established across the crystallization vessel.[20] This creates a continuous cycle of dissolving in the warmer region and crystallizing in the cooler region, which can lead to the growth of very high-quality crystals over time.[13][20]

Protocol 4: Slow Cooling

-

Preparation: Create a saturated solution of the compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).

-

Insulation: Place the heated, sealed vial in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to ensure slow cooling to room temperature.

-

Incubation: For further cooling, the container can then be transferred to a refrigerator and then a freezer.

Causality Corner: Rapid cooling promotes fast nucleation and the formation of many small crystals.[11] Slow cooling limits the number of nucleation sites and allows for the growth of larger, more well-defined single crystals.

Advanced and Alternative Techniques

For particularly challenging compounds, other methods can be explored:

-

Sublimation: This involves heating the solid compound under a vacuum, causing it to vaporize and then deposit as crystals on a cold surface.[18] The rate of sublimation should be slow to obtain good-sized crystals.[13] This technique is suitable for compounds that are stable at higher temperatures.

-

Co-crystallization: If the compound itself is difficult to crystallize, adding a co-former molecule that can form strong, directional interactions (like hydrogen bonds) can sometimes facilitate the formation of a crystalline co-crystal.

Visualizing the Workflow

A systematic approach to screening for crystallization conditions is crucial for success. The following diagram outlines a logical workflow.

Caption: A logical workflow for the crystallization of 7-Fluoro-3-methylisoquinoline derivatives.

Troubleshooting Common Crystallization Problems

Table 2: Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Crystals Form | Solution is not supersaturated; compound is too soluble. | Try a different solvent or a solvent/anti-solvent mixture. Use a more volatile solvent/anti-solvent. |

| Oil Forms | Compound is coming out of solution above its melting point; solution is too concentrated or cooling is too rapid. | Use a more dilute solution. Slow down the rate of crystallization (slower evaporation, slower cooling, etc.). Try a different solvent.[8] |

| Powder/Microcrystals | Nucleation is too rapid. | Slow down the crystallization process. Reduce the concentration of the solution. Ensure the crystallization vessel is very clean. |

| Twinning/Aggregates | Crystallization is occurring too quickly. | Slow down the rate of evaporation or cooling.[9] |

Conclusion

Obtaining single crystals of 7-Fluoro-3-methylisoquinoline derivatives is an achievable, albeit challenging, endeavor. Success hinges on a systematic and patient approach that acknowledges the unique physicochemical properties of this class of molecules. By carefully selecting solvents and employing controlled crystallization techniques such as slow evaporation, vapor diffusion, and slow cooling, researchers can significantly increase their chances of obtaining high-quality single crystals suitable for X-ray diffraction analysis. This, in turn, will accelerate the pace of research and development in fields that rely on the detailed structural knowledge of these promising compounds.

References

-

Crystallisation Techniques. (2006, January 8). Retrieved from [Link]

-

Guide for crystallization. (n.d.). Retrieved from [Link]

-

Chemical crystallization | SPT Labtech. (n.d.). Retrieved from [Link]

-

Hanging Drop Vapor Diffusion Crystallization - Hampton Research. (n.d.). Retrieved from [Link]

-

X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Retrieved from [Link]

-

Isoquinoline - Wikipedia. (n.d.). Retrieved from [Link]

- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(10), 3425-3449. DOI:10.1039/D2CS00697A

-

Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28). Retrieved from [Link]

-

Slow evaporation technique: Significance and symbolism. (2024, December 8). Retrieved from [Link]

-

Key Considerations for Crystallization Studies | H.E.L Group. (n.d.). Retrieved from [Link]

-

A beginner's guide to macromolecular crystallization | The Biochemist - Portland Press. (2021, January 29). Retrieved from [Link]

- CN103664892B - The crystallization of quinoline - Google Patents. (n.d.).

-

Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews. (2012, November 6). Retrieved from [Link]

-

Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

-

Karpinska, J., et al. (2011). Crystal growth using low temperature gradient sublimation. ResearchGate. Retrieved from [Link]

-

(PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent | Accounts of Chemical Research - ACS Publications. (2017, November 9). Retrieved from [Link]

-

Factors which affect the crystallization of a drug substance - ResearchGate. (n.d.). Retrieved from [Link]

-

Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A - The Royal Society of Chemistry. (2024, October 22). Retrieved from [Link]

-

Reducing errors and increasing accuracy of small-molecule crystal structures - IUCr Journals. (n.d.). Retrieved from [Link]

-

3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

-

Growing Quality Crystals - MIT Department of Chemistry. (n.d.). Retrieved from [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (2023, April 13). Retrieved from [Link]

-

Growing Crystals That Will Make Your Crystallographer Happy - Chemistry. (n.d.). Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

-

Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir - PubMed. (2024, July 1). Retrieved from [Link]

-

One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved from [Link]

-

A Practical Guide to the Design of Molecular Crystals - ACS Publications. (2018, December 6). Retrieved from [Link]

-

Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions - ACS Publications. (2023, October 5). Retrieved from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). Retrieved from [Link]

-

Isoquinoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Influences of Crystal Anisotropy in Pharmaceutical Process Development - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. sptlabtech.com [sptlabtech.com]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. Isoquinoline synthesis [organic-chemistry.org]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A [pubs.rsc.org]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. unifr.ch [unifr.ch]

- 10. helgroup.com [helgroup.com]

- 11. researchgate.net [researchgate.net]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. chem.tamu.edu [chem.tamu.edu]

- 14. depts.washington.edu [depts.washington.edu]

- 15. wisdomlib.org [wisdomlib.org]

- 16. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 17. Slow Evaporation Method [people.chem.umass.edu]

- 18. chemistryviews.org [chemistryviews.org]

- 19. hamptonresearch.com [hamptonresearch.com]

- 20. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

In vitro assays to evaluate the biological activity of 7-Fluoro-3-methylisoquinoline analogs

From Cytotoxicity to Target Validation: A Comprehensive In Vitro Workflow

Introduction & Chemical Rationale

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids (e.g., berberine) and synthetic drugs (e.g., quinapril). The specific subclass of 7-Fluoro-3-methylisoquinoline analogs represents a strategic optimization of this core.

The "Why" Behind the Scaffold

-

7-Fluoro Substitution: The C7 position on the isoquinoline ring is a common site for metabolic oxidation (hydroxylation). Incorporating a fluorine atom at this position exploits the high strength of the C-F bond (approx. 116 kcal/mol) to block oxidative metabolism, thereby enhancing the compound's metabolic stability (half-life). Furthermore, fluorine’s electronegativity alters the pKa of the pyridine nitrogen, potentially influencing DNA binding affinity via intercalation [1].

-

3-Methyl Group: This substituent often restricts bond rotation or increases lipophilicity (LogP), improving cellular permeability compared to the unsubstituted parent.

This Application Note outlines a validated screening cascade to evaluate these analogs, moving from phenotypic screening (cytotoxicity) to target deconvolution (Topoisomerase inhibition) and ADME profiling.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the screening cascade, designed to filter compounds efficiently before advanced in vivo studies.

Figure 1: Screening cascade for fluorinated isoquinoline analogs. The workflow prioritizes solubility and cytotoxicity before resource-intensive mechanistic assays.

Module 1: Compound Handling & Solubilization